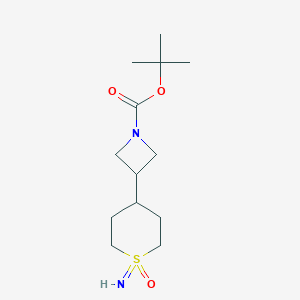

![molecular formula C24H20F3NO3 B2904618 (E)-1,2-bis(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-2-propen-1-one CAS No. 692287-94-8](/img/structure/B2904618.png)

(E)-1,2-bis(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-2-propen-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

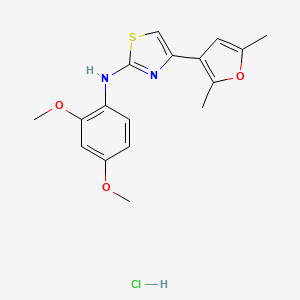

This compound contains several functional groups, including two methoxyphenyl groups, a trifluoromethyl group, and an anilino group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve the coupling of the appropriate phenyl and anilino precursors, possibly through a reaction like the Suzuki-Miyaura cross-coupling .Molecular Structure Analysis

The compound’s structure is likely to be planar due to the conjugated system present in the propenone part of the molecule. The electron-donating methoxy groups and the electron-withdrawing trifluoromethyl group could contribute to interesting electronic properties .Chemical Reactions Analysis

The compound could potentially undergo various types of reactions. For example, the trifluoromethyl group is known to be a good leaving group, so it could be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the trifluoromethyl group is highly electronegative and could influence the compound’s reactivity .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its molecular structure allows for various chemical reactions, making it a versatile building block for synthesizing a wide range of organic compounds. The presence of the trifluoromethyl group can introduce fluorine into other molecules, which is particularly valuable in the development of pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, the compound’s ability to bind to various biological targets can be exploited to develop new drugs. Its structural similarity to certain bioactive molecules makes it a candidate for the design of enzyme inhibitors or receptor modulators. This could lead to the discovery of new treatments for diseases where modulation of specific biological pathways is required .

Material Science

The electronic properties of the compound, such as its ability to donate and accept electrons, make it useful in material science. It can be used in the development of organic semiconductors, which have applications in solar cells, light-emitting diodes (LEDs), and transistors .

Catalysis

Catalysts are crucial in increasing the efficiency of chemical reactions. The compound can act as a ligand for transition metal catalysts, which are widely used in industrial processes. The trifluoromethyl group can enhance the catalytic activity by influencing the electronic properties of the metal center .

Agrochemical Development

The compound’s structural features can be utilized to create new agrochemicals. Its ability to interact with biological systems can be harnessed to develop pesticides or herbicides with improved efficacy and selectivity, potentially leading to safer and more environmentally friendly agricultural practices .

Fluorescence Studies

Due to the presence of aromatic rings and the ability to accept and donate electrons, this compound may exhibit fluorescence. This property can be used in fluorescence studies for tracking and imaging in biological systems, providing insights into cellular processes and aiding in the development of diagnostic tools .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-1,2-bis(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F3NO3/c1-30-20-11-3-16(4-12-20)22(23(29)17-5-13-21(31-2)14-6-17)15-28-19-9-7-18(8-10-19)24(25,26)27/h3-15,28H,1-2H3/b22-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJFMJCNKCGKDR-PXLXIMEGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=CNC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C(=C\NC2=CC=C(C=C2)C(F)(F)F)/C(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-methoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2904545.png)

![5-[(4-Chlorophenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2904547.png)

![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2904548.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2904549.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride](/img/structure/B2904550.png)

![6-({3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2904556.png)